molecular formula C22H15N3O3S3 B5294387 (5E)-3-BENZYL-5-{[5-NITRO-2-(PYRIDIN-2-YLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-3-BENZYL-5-{[5-NITRO-2-(PYRIDIN-2-YLSULFANYL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5294387
M. Wt: 465.6 g/mol
InChI Key: UHDIOEOWZBGZBY-CPNJWEJPSA-N
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Description

(5E)-3-Benzyl-5-{[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a nitro-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(5E)-3-benzyl-5-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S3/c26-21-19(31-22(29)24(21)14-15-6-2-1-3-7-15)13-16-12-17(25(27)28)9-10-18(16)30-20-8-4-5-11-23-20/h1-13H,14H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDIOEOWZBGZBY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=N4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=N4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-{[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-mercaptothiazolidin-4-one with a benzyl halide, followed by the introduction of the nitro-substituted phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Benzyl-5-{[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitro-substituted phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Polar aprotic solvents like dimethylformamide (DMF), catalysts such as potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

(5E)-3-Benzyl-5-{[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-{[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interact with bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzyl Derivatives: Compounds containing a benzyl group.

    Nitro-substituted Phenyl Compounds: Compounds with a nitro group attached to a phenyl ring.

Uniqueness

(5E)-3-Benzyl-5-{[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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